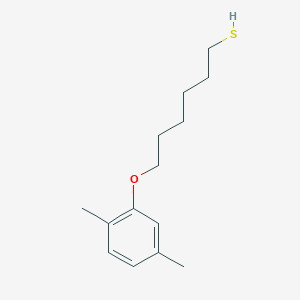

6-(2,5-Dimethylphenoxy)hexane-1-thiol

Descripción

6-(2,5-Dimethylphenoxy)hexane-1-thiol is a thiol-terminated organic compound featuring a hexane chain linked to a 2,5-dimethylphenoxy group. The thiol (-SH) group enables strong covalent binding to metal surfaces (e.g., gold), making it valuable in surface chemistry and nanotechnology for creating self-assembled monolayers (SAMs) . The 2,5-dimethylphenoxy moiety provides steric bulk and modulates electronic properties, influencing solubility and reactivity.

Propiedades

IUPAC Name |

6-(2,5-dimethylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-12-7-8-13(2)14(11-12)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTAAXRKNTUNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Effects on the Phenoxy Ring

The position and type of substituents on the phenoxy ring significantly alter physicochemical properties. Key comparisons include:

Key Findings :

- 2,5-dimethylphenoxy: Balances lipophilicity (log P ~3–4, estimated) and steric effects, favoring stable SAM formation .

- Chloro substituents (e.g., HBK15): Increase log P and bioactivity but may reduce solubility .

- Azobenzene groups (HS-C6AZO): Introduce photoresponsiveness, enabling dynamic surface properties .

Functional Group Comparisons

The terminal functional group (thiol vs. alcohol vs. amine) dictates reactivity and applications:

Key Findings :

- Thiols : Lower melting points (predicted) than alcohols due to weaker hydrogen bonding. Enable covalent metal bonding .

- Alcohols (e.g., compound III): Higher melting points (66–68°C) and polarizability, suited for drug design .

- Amines (e.g., HBK17): Facilitate hydrogen bonding and ionic interactions, critical in medicinal chemistry .

Chain Length and Isomerism

Variations in alkyl chain length and isomerism impact molecular flexibility and packing efficiency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.